S-4-Cyanobenzyl ethanethioate

説明

S-4-Cyanobenzyl ethanethioate is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

S-4-Cyanobenzyl ethanethioate is a sulfur-containing compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

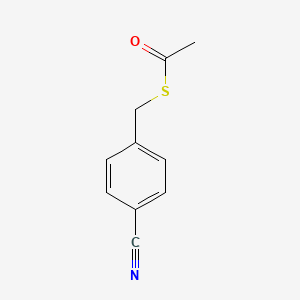

This compound is characterized by the presence of a cyanobenzyl group and a thioate functional group. Its chemical structure can be represented as follows:

This compound exhibits properties that may influence its biological interactions, including lipophilicity and reactivity with biological nucleophiles.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : Compounds containing sulfur often exhibit antioxidant properties. This compound may scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Research Findings

Recent studies have explored the biological effects of this compound. Below are key findings from various research articles:

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines, suggesting its role as a lead compound for anticancer drug development.

- Antimicrobial Testing : Laboratory tests showed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential use in treating bacterial infections.

科学的研究の応用

Therapeutic Potential

Research indicates that compounds similar to S-4-Cyanobenzyl ethanethioate, particularly those containing sulfur functionalities, exhibit significant biological activities. They have shown promise in treating conditions such as heart failure, atherosclerosis, and various cancers through mechanisms involving reactive oxygen species modulation and selective protein S-thiolation .

Case Study: Anticancer Activity

In studies involving animal models, compounds derived from sulfur-based structures have demonstrated anticancer effects against several types of cancer including brain, colon, gastric, and breast cancers. The mechanism of action is believed to involve the modulation of redox signaling pathways .

Material Science

Applications in Coatings and Composites

this compound can be utilized in the development of advanced materials such as coatings that require enhanced chemical resistance and durability. Its incorporation into polymer matrices can improve properties such as thermal stability and mechanical strength.

| Application Area | Specific Use Cases |

|---|---|

| Coatings | Protective coatings for industrial applications |

| Composites | Reinforcement in polymer blends |

Environmental Applications

Role in Sustainable Chemistry

The use of this compound in green chemistry initiatives is gaining attention due to its potential to facilitate environmentally friendly polymerization processes. By enabling controlled polymerization without the need for hazardous initiators or solvents, it aligns with sustainable practices in material production.

化学反応の分析

Nucleophilic Substitution Reactions

The thioacetate group (-SCOCH) participates in nucleophilic substitutions, enabling functional group transformations:

Example Reaction with Amines :

-

Conditions : Room temperature in dichloromethane (CHCl) with sodium carbonate (NaCO) as a base .

-

Catalyst : PEG400 enhances reaction efficiency by stabilizing intermediates .

Solvent and Catalytic Optimization

Studies highlight solvent and catalyst impacts on reaction efficiency:

Comparative Reaction Data

Key findings from analogous thioacetate syntheses:

Mechanistic Insights

The synthesis involves two stages:

-

Neutralization : Thioacetic acid reacts with NaCO to form the reactive thioacetate anion .

-

Substitution : The anion attacks alkyl/aryl halides, facilitated by PEG400’s phase-transfer catalysis .

Experimental Protocols

-

Mix CHCl (20 mL

特性

IUPAC Name |

S-[(4-cyanophenyl)methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRYTEJOTHQPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477262 | |

| Record name | S-[(4-Cyanophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643750-00-9 | |

| Record name | S-[(4-Cyanophenyl)methyl] ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。